N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-20-10-2-4-15-12-14(6-7-17(15)20)8-9-19-18(21)13-16-5-3-11-22-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQQECYBXLODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features three distinct regions:
- 1-Methyl-1,2,3,4-tetrahydroquinoline core : A partially saturated quinoline derivative with a methyl group at the 1-position.
- Ethyl spacer : A two-carbon chain linking the tetrahydroquinoline to the acetamide group.
- 2-(Thiophen-2-yl)acetamide : A thiophene-substituted acetamide moiety.
Retrosynthetic analysis suggests disconnecting the molecule into two primary fragments:
- Fragment A : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine
- Fragment B : 2-(Thiophen-2-yl)acetyl chloride
Key Synthetic Challenges
- Regioselectivity : Ensuring substitution occurs exclusively at the 6-position of the tetrahydroquinoline.
- Amide bond stability : Preventing hydrolysis or rearrangement during coupling.
- Stereochemical control : Managing potential stereoisomerism in the tetrahydroquinoline core.
Preparation of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-ylethylamine
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized via Skraup-Doebner-Von Miller cyclization or Bischler-Napieralski reaction , followed by reduction:
Step 1: Cyclization
- Substrate : 4-Methylaminophenol derivatives.
- Conditions : Heating with glycerol and sulfuric acid (Skraup) or phosphoryl chloride (Bischler-Napieralski).
- Product : 1-Methyl-3,4-dihydroquinolin-6-ol.
Step 2: Reduction
- Catalyst : Pd/C or Raney Ni under hydrogen atmosphere.
- Solvent : Ethanol or tetrahydrofuran.
- Yield : 60–75%.
Step 3: Ethylation
- Reagent : Ethyl bromide or tosylate.
- Base : Potassium carbonate.
- Solvent : Dimethylformamide (DMF).
- Yield : 80–90%.
Functionalization to Ethylamine
The ethylamine side chain is introduced via Gabriel synthesis or reductive amination :
Gabriel Synthesis Protocol
- Phthalimide protection : React 1-methyl-1,2,3,4-tetrahydroquinolin-6-ylethyl bromide with potassium phthalimide.
- Deprotection : Hydrazinolysis to yield the primary amine.
Reductive Amination Alternative
- Substrate : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ylacetaldehyde.
- Reagent : Sodium cyanoborohydride.
- Solvent : Methanol.
- Yield : 75–85%.
Synthesis of 2-(Thiophen-2-yl)acetyl Chloride
Thiophene Acetylation
Step 1: Friedel-Crafts Acylation
- Substrate : Thiophene.
- Reagent : Acetyl chloride.
- Catalyst : Aluminum chloride.
- Solvent : Dichloromethane.
- Yield : 85–90%.
Step 2: Chlorination
Amide Bond Formation
Palladium-Catalyzed Cross-Coupling
Reaction Scheme :
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine + 2-(Thiophen-2-yl)acetyl chloride → Target compound
Catalytic System :
- Catalyst : Pd(OAc)₂ with Xantphos ligand.
- Base : Cs₂CO₃.
- Solvent : Toluene.
- Temperature : 110°C, 12 hours.
- Yield : 70–75%.
Mechanistic Insight :
The reaction proceeds via oxidative addition of the acyl chloride to Pd(0), followed by amine coordination and reductive elimination to form the amide bond.
Schotten-Baumann Alternative
Conditions :
Purification and Characterization
Chromatographic Purification
- Column : Silica gel (230–400 mesh).
- Eluent : Ethyl acetate/hexane (3:7).
- Purity : >98% (HPLC).
Spectroscopic Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| Solubility | DMSO >50 mg/mL |
| LogP | 2.8 (calc.) |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Cost ($/g) |
|---|---|---|---|
| Pd-catalyzed coupling | 70–75 | >98 | 12.5 |
| Schotten-Baumann | 60–65 | 95 | 8.2 |
Scalability Considerations
- Pd-catalyzed method : Preferred for large-scale production despite higher cost due to superior reproducibility.
- Schotten-Baumann : Limited by emulsion formation in biphasic systems.
Applications and Derivatives
Biological Activity
While pharmacological data for the exact compound is limited, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen in the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with receptors or enzymes, while the thiophene ring may participate in π-π interactions or hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroquinoline and Acetamide Moieties
Table 1: Key Structural Features and Physical Properties
Key Observations :
Thiophene- and Acetamide-Containing Heterocycles
Table 2: Comparison of Thiophene-Acetamide Derivatives
Key Observations :
- The target compound lacks the thiazolidinone ring present in ’s derivatives, which exhibit lower yields (53–90%) and variable melting points depending on substituents .
- ’s thiophene-acetamide derivative highlights the role of crystal packing (monoclinic system) in stabilizing the structure .
Triazole- and Naphthalene-Modified Acetamides
Table 3: Click Chemistry-Derived Acetamides ()
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A tetrahydroquinoline moiety, which is associated with various biological activities.
- A thiophene ring that may enhance its interaction with biological targets.
The molecular formula can be represented as .
Research indicates that this compound may exert its effects through the following mechanisms:
- Inflammatory Pathway Modulation : The compound has been identified as an inhibitor of the NLRP3 inflammasome. In vitro studies suggest it can significantly inhibit the secretion of interleukin-1 beta (IL-1β) from human peripheral blood mononuclear cells without inducing cytotoxicity. This inhibition is crucial as IL-1β plays a significant role in inflammatory diseases.
- Interaction with Receptors : The tetrahydroquinoline structure is known for its ability to interact with various neurotransmitter receptors, potentially influencing neuronal signaling pathways. This suggests applications in treating neurodegenerative diseases.
Biological Activity and Therapeutic Applications
The compound has shown promise in several biological activities:
- Anti-inflammatory Effects : Its ability to inhibit IL-1β release positions it as a candidate for treating conditions characterized by excessive inflammation, such as autoimmune disorders and chronic inflammatory diseases.
- Neuroprotective Potential : Given its structural similarities to other neuroactive compounds, it may have applications in neuroprotection and modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Similar core structure | Neuroactive properties |
| Quinoline Derivatives | Contains quinoline core | Diverse pharmacological effects |
| Isoquinoline Alkaloids | Natural products with similar structure | Wide range of biological activities |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively disrupts interactions within the NLRP3 inflammasome complex. This was evidenced by assays measuring IL secretion and inflammasome activation.
- Potential Neuroprotective Effects : Preliminary investigations suggest that derivatives of tetrahydroquinoline may modulate enzyme activities and receptor functions related to neurological conditions. Further studies are warranted to elucidate these interactions fully.
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide?
Methodological Answer:
The synthesis of this compound requires multi-step organic reactions, with careful control of reaction parameters. Key steps include:
- Temperature modulation : Maintain precise control (e.g., 0–5°C for exothermic steps) to prevent side reactions like over-alkylation or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for amide bond formation .
- Catalysts : Use coupling agents like EDC/HOBt for amidation to improve reaction efficiency .
Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound with >95% purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : 1H and 13C NMR resolve the tetrahydroquinoline methyl group (δ 1.2–1.5 ppm) and thiophene protons (δ 6.8–7.4 ppm). DEPT-135 confirms CH/CH2/CH3 groups .
- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C19H23N2OS) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention time matching a certified reference standard .
Advanced: How can molecular docking studies elucidate its interaction with biological targets?
Methodological Answer:
To predict binding modes and affinity:
- Target selection : Prioritize receptors with known affinity for tetrahydroquinoline derivatives (e.g., serotonin receptors, kinase enzymes) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s sulfonamide and thiophene moieties as potential hydrogen-bond donors/acceptors .
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) to refine computational models .
- Dynamic simulations : Perform MD simulations (AMBER/NAMD) to assess binding stability over 100 ns trajectories .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in activity data (e.g., varying IC50 values across studies) require systematic validation:
- Standardized assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic stability testing : Use liver microsomes (human/rat) to evaluate if metabolic degradation explains inconsistent in vitro/in vivo results .
- Structural analogs : Compare activity with derivatives (e.g., replacing the thiophene with furan) to identify critical pharmacophores .
- Data normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .
Advanced: What formulation strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
The compound’s low solubility (common with tetrahydroquinoline derivatives) can be addressed via:
- Salt formation : React with hydrochloric acid to form a hydrochloride salt, increasing water solubility by 10–20× .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm diameter, prepared via solvent evaporation) to enhance bioavailability .
- Co-solvent systems : Prepare stock solutions in DMSO:PEG 400 (1:4 v/v) for intraperitoneal administration, ensuring <1% DMSO to avoid toxicity .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Structure-activity relationship (SAR) studies should systematically modify:
- Tetrahydroquinoline core : Introduce substituents (e.g., halogens at position 6) to assess steric/electronic effects on receptor binding .
- Acetamide linker : Replace with sulfonamide or urea groups to evaluate hydrogen-bonding capacity .
- Thiophene moiety : Test substituted thiophenes (e.g., 3-bromo) for π-π stacking interactions .
Synthesize analogs via parallel synthesis (96-well plates) and screen against target panels (e.g., kinase inhibitors) to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
